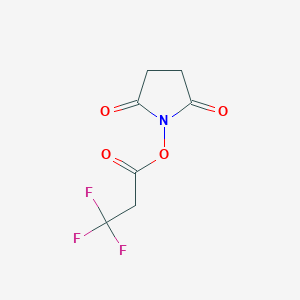

(2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoropropanoate

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO4/c8-7(9,10)3-6(14)15-11-4(12)1-2-5(11)13/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXXDNMSJBMXNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoropropanoate typically involves the esterification of 3,3,3-trifluoropropanoic acid with 2,5-dioxopyrrolidin-1-yl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of (2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoropropanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the trifluoropropanoate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Drug Development

(2,5-Dioxopyrrolidin-1-yl) 3,3,3-trifluoropropanoate is utilized in the synthesis of pharmacologically active compounds. Its ability to form stable linkages with various functional groups makes it an excellent candidate for drug conjugation strategies. For example:

- Anticancer Agents : The compound has been investigated as a precursor in the synthesis of novel anticancer agents that target specific cellular pathways.

- Antiviral Compounds : Research indicates potential applications in developing antiviral drugs by modifying its structure to enhance bioactivity against viral pathogens.

Case Study: Anticancer Research

A study demonstrated that derivatives of (2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoropropanoate exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to interact with specific cellular receptors involved in tumor growth and proliferation.

Protein Labeling

The compound serves as a useful reagent for labeling proteins due to its reactive functional groups. It can be employed in:

- Bioconjugation Techniques : Utilizing the compound's NHS ester functionality allows for the covalent attachment to amine-containing biomolecules.

- Fluorescent Probes : Modified derivatives can be used as fluorescent probes for tracking biological processes in live cells.

Polymer Chemistry

In polymer chemistry, (2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoropropanoate can act as a monomer or cross-linker in the preparation of fluorinated polymers. These materials exhibit unique properties such as:

- Enhanced Chemical Resistance : The trifluoromethyl group imparts superior resistance to solvents and chemicals.

- Thermal Stability : Polymers derived from this compound demonstrate high thermal stability, making them suitable for high-performance applications.

Summary of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development (anticancer and antiviral agents) | Selective cytotoxicity and enhanced bioactivity |

| Biochemical Research | Protein labeling and fluorescent probes | Effective bioconjugation techniques |

| Material Science | Polymer synthesis | Chemical resistance and thermal stability |

Wirkmechanismus

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropanoate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidinone ring may also play a role in stabilizing the compound’s binding to its targets .

Vergleich Mit ähnlichen Verbindungen

Chemical Identification :

Structural Features :

- Contains a pyrrolidinone (2,5-dioxopyrrolidine) core, which is a cyclic imide known for its reactivity as an acylating agent.

- The trifluoropropanoate ester group introduces strong electron-withdrawing effects and lipophilicity .

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share the pyrrolidinone core but differ in substituents and functional groups, leading to distinct physicochemical and reactive properties:

Note: originally listed the molar mass as 17 g/mol, which is inconsistent with the molecular formula. The corrected value is 171.15 g/mol.

Functional Group and Reactivity Analysis

Trifluoropropanoate Ester vs. Carboxylic Acid (3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid): The trifluoropropanoate ester (target compound) exhibits higher electrophilicity due to the electron-withdrawing CF₃ group, enhancing its reactivity in acylation reactions . The carboxylic acid analog (CAS 5724-76-5) is less reactive as an acylating agent but offers better aqueous solubility, making it suitable for aqueous-phase coupling reactions .

Aromatic vs.

PEGylated Derivatives :

Physicochemical Properties

Biologische Aktivität

(2,5-Dioxopyrrolidin-1-yl) 3,3,3-trifluoropropanoate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: 1-[(3,3,3-trifluoropropanoyl)oxy]-2,5-pyrrolidinedione . Its molecular formula is with a molecular weight of approximately 225.12 g/mol. The structural representation highlights the presence of a pyrrolidine ring fused with a dioxo group and a trifluoropropanoate moiety.

Biological Activity Overview

Research indicates that (2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoropropanoate exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways.

- Cytotoxic Effects : Investigations have shown that it may induce cytotoxicity in specific cancer cell lines.

The mechanisms through which (2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoropropanoate exerts its biological effects are still under investigation. However, it is hypothesized to interact with cellular targets such as:

- Enzymatic Pathways : By inhibiting key enzymes, the compound may disrupt metabolic processes critical for pathogen survival or cancer cell proliferation.

- Cell Membrane Interactions : Its lipophilic nature may allow it to integrate into cell membranes, affecting membrane fluidity and function.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Reduced enzyme activity | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Case Studies

Several case studies have explored the biological effects of (2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoropropanoate:

-

Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial properties against E. coli and S. aureus.

- Findings : The compound demonstrated significant inhibition zones in agar diffusion assays.

-

Cytotoxicity Assessment :

- Objective : Evaluate the effects on human cancer cell lines (e.g., HeLa).

- Findings : IC50 values indicated that the compound effectively reduced cell viability at micromolar concentrations.

Q & A

Basic: What are the common synthetic routes for (2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoropropanoate?

Methodological Answer:

The compound is typically synthesized via active ester formation . A standard approach involves reacting 3,3,3-trifluoropropanoic acid with N-hydroxysuccinimide (NHS) or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide hydrochloride (EDC·HCl). This forms the succinimidyl ester, which is stabilized by the electron-withdrawing trifluoromethyl group. For example, analogous methods for methyl 3,3,3-trifluoropropionate involve esterification using methanol and acyl chlorides, suggesting similar reactivity for NHS-activated esters .

Key Considerations:

- Use anhydrous conditions to prevent hydrolysis of the active ester.

- Monitor reaction progress via thin-layer chromatography (TLC) or NMR to confirm ester formation.

Advanced: How to ensure the stability of (2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoropropanoate during experimental procedures?

Methodological Answer:

The compound’s stability is influenced by its succinimidyl ester moiety , which is prone to hydrolysis. To mitigate degradation:

- Storage : Keep under inert gas (e.g., argon) at –20°C in a desiccator .

- Handling : Conduct reactions in anhydrous solvents (e.g., DMF, DCM) and avoid prolonged exposure to moisture.

- Monitoring : Use ¹H NMR to detect hydrolysis products (e.g., free acid at δ ~12 ppm for -COOH) .

Data Contradiction Analysis:

Discrepancies in stability studies may arise from trace water in solvents. Validate purity via HPLC with a C18 column and acetonitrile/water gradients to distinguish intact ester from hydrolyzed byproducts .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- Mass Spectrometry (MS) : Look for [M+Na]⁺ or [M+H]⁺ peaks at m/z ~247–249 (calculated molecular weight: 225.12) .

Validation Tip : Compare with literature data for structurally related NHS esters (e.g., 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid derivatives) .

Advanced: How to address low yields in coupling reactions involving this compound?

Methodological Answer:

Low yields often stem from competing hydrolysis or side reactions . Optimize by:

- Activation : Pre-activate the acid with NHS/EDC in situ before adding nucleophiles (e.g., amines).

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reduce hydrolysis.

- Temperature : Conduct reactions at 0–4°C to minimize thermal degradation .

Troubleshooting : If byproducts dominate, employ flash chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) for purification .

Advanced: How to resolve discrepancies in analytical data (e.g., NMR vs. MS)?

Methodological Answer:

- Scenario : NMR shows ester peaks, but MS indicates a lower molecular weight.

- Root Cause : Partial hydrolysis during analysis.

- Resolution :

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazards : Skin/eye irritation (due to reactive NHS ester) and respiratory sensitization .

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Engineering Controls : Use a fume hood for weighing and reactions .

Emergency Protocols : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: What computational tools can predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Software : Gaussian (DFT calculations) or Schrödinger Suite (for transition-state modeling).

- Parameters : Calculate electrophilicity indices (ω) for the carbonyl carbons. The trifluoromethyl group enhances electrophilicity, favoring attack by amines or thiols.

- Validation : Compare predicted reaction rates with experimental kinetic data from LC-MS monitoring .

Basic: How to confirm the absence of unreacted starting materials post-synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.